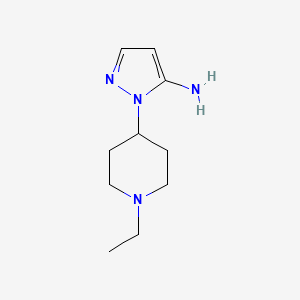

1-(1-ethylpiperidin-4-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(1-ethylpiperidin-4-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-13-7-4-9(5-8-13)14-10(11)3-6-12-14/h3,6,9H,2,4-5,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTSSWXYSFLILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethylpiperidin-4-yl)-1H-pyrazol-5-amine typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the pyrazole ring can be formed via cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. Continuous flow reactions and microwave-assisted synthesis are some of the advanced techniques used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethylpiperidin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition:

The compound has been explored as an inhibitor of various protein kinases, which are critical in regulating cellular functions and are often implicated in cancer progression. In particular, pyrazole derivatives have shown promise in inhibiting the hepatocyte growth factor receptor (MET), which is associated with tumor growth and metastasis in several cancers, including liver and breast cancer . This inhibition can lead to the development of targeted therapies for malignancies where MET is deregulated.

Anticancer Activity:

Research indicates that compounds similar to 1-(1-ethylpiperidin-4-yl)-1H-pyrazol-5-amine exhibit selective cytotoxicity against cancer cell lines. For example, studies have shown that related pyrazole compounds can inhibit the proliferation of pancreatic ductal adenocarcinoma cells, suggesting their potential as lead compounds for cancer treatment .

Neurodegenerative Disorders:

The compound's structural features allow it to interact with specific targets involved in neurodegenerative diseases. For instance, certain pyrazole derivatives have been evaluated for their ability to inhibit kinases implicated in neurodegeneration, highlighting their therapeutic potential in treating conditions like Alzheimer's disease .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole-based compounds. For instance, derivatives of this compound have shown significant broad-spectrum antimicrobial effects, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains.

Anti-inflammatory and Analgesic Effects

Pyrazole compounds are known for their anti-inflammatory and analgesic properties. Research has demonstrated that derivatives can reduce inflammation and pain responses in animal models, indicating their potential use in treating conditions such as arthritis or other inflammatory diseases . The mechanism often involves modulation of pathways related to opioid receptors and nitric oxide signaling.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves straightforward methods that allow for the modification of its structure to enhance biological activity. The structure-activity relationship studies reveal that variations at specific positions on the pyrazole ring can significantly influence its pharmacological properties, making it a versatile scaffold for drug development .

Data Table: Summary of Applications

Case Studies

Case Study 1: Kinase Inhibition

A study focusing on the inhibition of casein kinase 1δ/ε by related pyrazole compounds demonstrated selective inhibition over other kinases, suggesting potential applications in treating neurodegenerative disorders . The docking studies highlighted key interactions within the ATP binding site that are crucial for effective inhibition.

Case Study 2: Antimicrobial Activity

Research into benzofuran-pyrazole derivatives showed promising antimicrobial effects against various pathogens. One compound exhibited an IC50 comparable to ciprofloxacin against E. coli DNA gyrase B, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(1-ethylpiperidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Ring

Positional Isomerism

- Regioisomeric Impact on Kinase Inhibition :

A regioisomeric switch in substituent positions (e.g., 3- vs. 4-position on the pyrazole ring) drastically alters biological activity. For example, switching from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine to its regioisomer 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine shifts inhibitory activity from p38αMAP kinase to cancer-relevant kinases like VEGFR2 and EGFR .- Key Insight : The 1-ethylpiperidin-4-yl group in the target compound may confer distinct selectivity due to its placement at the 1-position, avoiding competition with kinase-binding residues.

Substituent Chemistry

- Aliphatic vs. Aromatic Groups: Compounds with aromatic substituents (e.g., 4-nitrophenyl in 5k from ) exhibit strong antiproliferative activity (IC50 ~16–19 µg/mL in MCF-7 cells) . In contrast, the aliphatic ethylpiperidin group in the target compound may enhance membrane permeability but reduce π-π stacking interactions with aromatic kinase domains.

Piperidine Substitution: Ethyl vs. Methyl

- Methylpiperidin Analogues: 5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine () has a molecular weight of 188.23, compared to 202.28 for the ethyl-substituted target compound. Steric Effects: The ethyl group introduces greater steric hindrance, which could influence binding to enzymes like thrombin or kinases, as seen in studies where substituent bulk modulated inhibitory potency .

Kinase Inhibition

- Compound 92 (): A 1,3,4-triarylpyrazole derivative inhibits VEGFR2, Src, and EGFR with IC50 values ranging from 31–592 nM. Its 2,4,6-trichlorophenyl group contrasts with the ethylpiperidin group, suggesting divergent binding modes .

- Target Compound : While specific IC50 data are unavailable, the ethylpiperidin group’s aliphatic nature likely shifts selectivity away from kinases requiring aromatic interactions.

Antiproliferative Activity

Physicochemical and Structural Analysis

Spectroscopic Signatures

- IR and NMR Data :

Molecular Weight and Solubility

- The target compound (C10H18N4, MW 202.28) is heavier than pyridinyl derivatives (e.g., C10H12N4, MW 188.23 in ), which may affect solubility and pharmacokinetics .

Biological Activity

1-(1-Ethylpiperidin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C10H18N4

- Molecular Weight : 194.28 g/mol

The compound features a pyrazole ring fused with an ethylpiperidine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, which may result in therapeutic effects such as anti-inflammatory, analgesic, and anticancer activities .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Breast Cancer | MDA-MB-231 | 8.0 |

| Colorectal Cancer | HCT116 | 15.0 |

| Prostate Cancer | LNCaP | 10.0 |

These results indicate that the compound can inhibit cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61 | 76 |

| 20 | 75 | 82 |

These findings suggest that the compound may serve as a potential therapeutic agent for treating inflammatory diseases .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of various pyrazole derivatives included this compound. The study found that this compound exhibited notable antiproliferative effects on breast cancer cells (MDA-MB-231) with an IC50 value of 8 µM, indicating its potential for development as an anticancer drug .

Case Study 2: Anti-inflammatory Mechanism

In a model of LPS-induced inflammation in BV2 microglial cells, treatment with the compound resulted in a significant reduction in cytokine levels compared to untreated controls. This suggests that the compound may exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways .

Q & A

Basic: What are the common synthetic routes for preparing 1-(1-ethylpiperidin-4-yl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution to introduce the ethylpiperidine moiety.

- Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole core.

- Amine functionalization via reductive amination or alkylation to attach the ethylpiperidine group.

Key solvents include ethanol, methanol, or tetrahydrofuran (THF), with reactions often performed under reflux (60–80°C) for 6–12 hours. Purity is ensured via column chromatography or recrystallization .

Basic: How is the structural characterization of this compound validated in research settings?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and connectivity (e.g., ethylpiperidine protons at δ 1.2–1.5 ppm, pyrazole protons at δ 6.5–7.2 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHN with m/z 195.1602).

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the ethylpiperidine and pyrazole moieties .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Yield optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) for coupling reactions.

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in alkylation steps.

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally).

- Byproduct Analysis : TLC or HPLC monitors intermediates to minimize side reactions (e.g., over-alkylation). Pilot studies using Design of Experiments (DoE) are recommended for parameter optimization .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Discrepancies in biological data (e.g., IC variability) are addressed through:

- Standardized Assays : Use of validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Metabolic Stability Testing : Liver microsome assays identify rapid degradation that may skew activity.

- Structural-Activity Relationship (SAR) Studies : Systematic substitution of the ethylpiperidine or pyrazole groups isolates pharmacophores. Cross-referencing with analogs (e.g., 1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine) clarifies target specificity .

Basic: What are the primary biological targets of this compound?

The compound exhibits affinity for:

- GPCRs : Dopamine D and serotonin 5-HT receptors due to the ethylpiperidine group’s basicity.

- Kinases : JAK2 or PI3K inhibition via pyrazole-amine interactions with ATP-binding pockets.

- Enzymes : Monoamine oxidases (MAOs) in neuropharmacology studies. Target validation uses radioligand binding assays and siRNA knockdown models .

Advanced: How do researchers analyze its pharmacokinetic (PK) properties in preclinical models?

PK studies involve:

- In Vitro ADME : Caco-2 permeability assays for intestinal absorption; cytochrome P450 inhibition assays.

- In Vivo Profiling : Plasma half-life (t) and bioavailability in rodent models via LC-MS/MS quantification.

- Metabolite Identification : High-resolution LC-HRMS detects phase I/II metabolites (e.g., N-deethylation or glucuronidation). PK/PD modeling links exposure to efficacy .

Basic: What computational tools predict its binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts ligand-receptor interactions (e.g., pyrazole-amine hydrogen bonds with kinase catalytic sites).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses binding stability over 50–100 ns trajectories.

- QSAR Models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, topological polar surface area) with activity .

Advanced: How is regioselectivity achieved during pyrazole ring functionalization?

Regioselective synthesis methods include:

- Directed Metalation : Use of directing groups (e.g., -NH) to control electrophilic substitution positions.

- Thermodynamic vs. Kinetic Control : Low-temperature conditions favor kinetic products (e.g., C5 substitution), while high temperatures favor thermodynamic stability.

- Protecting Groups : Boc or Fmoc protection of the amine ensures selective alkylation at the ethylpiperidine site .

Basic: What safety and handling protocols are recommended for this compound?

- Toxicity Screening : Ames test for mutagenicity; acute toxicity in zebrafish embryos.

- Handling : Use of fume hoods, nitrile gloves, and PPE due to potential amine sensitization.

- Storage : Desiccated at –20°C under argon to prevent hydrolysis or oxidation .

Advanced: How can researchers address low solubility in aqueous buffers during bioassays?

Strategies to enhance solubility include:

- Prodrug Design : Phosphate or acetate prodrugs improve water solubility.

- Cocrystal Engineering : Coformers like succinic acid enhance dissolution rates.

- Nanoformulation : Liposomal encapsulation or PEGylation increases bioavailability. Dynamic light scattering (DLS) monitors nanoparticle stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.